
Dapansutrile
Vue d'ensemble
Description
Dapansutrile, également connu sous le nom de 3-(Méthanesulfonyl)propanenitrile, est un nouveau composé nitrile β-sulfonyle. Il s'agit d'une petite molécule active par voie orale qui inhibe sélectivement l'inflammasome NLRP3, un complexe protéique impliqué dans la réponse inflammatoire. Ce composé s'est révélé prometteur dans le traitement de diverses affections inflammatoires, notamment l'arthrite goutteuse et potentiellement d'autres maladies associées à l'inflammation .
Applications De Recherche Scientifique
Neurodegenerative Diseases
Parkinson's Disease
Dapansutrile is currently being investigated for its potential to treat Parkinson's disease (PD). The DAPA-PD trial aims to evaluate the safety and tolerability of this compound in patients with PD, focusing on its ability to reduce neuroinflammation in the brain, which is believed to contribute to the progression of the disease. This phase 2 clinical trial involves 36 participants and will assess the drug's efficacy over a 12-month period .
Mechanism of Action
Research indicates that this compound may protect dopamine-producing neurons by modulating neuroinflammation associated with alpha-synuclein pathology, a hallmark of PD . Preclinical studies have shown promising results in mouse models, where this compound reduced alpha-synuclein aggregates and improved motor deficits .
Metabolic Disorders
Type 2 Diabetes Mellitus
This compound is also being evaluated for its effects on type 2 diabetes mellitus (T2D) and related complications. The DAPAN-DIA study is a randomized, double-blind trial involving approximately 300 patients with T2D experiencing systemic inflammation and elevated blood glucose levels. This trial aims to assess this compound's efficacy not only in glycemic control but also in reducing inflammation and addressing cardiometabolic risks associated with diabetes .
Clinical Insights
The rationale behind using this compound in T2D stems from its ability to inhibit NLRP3 inflammasome activation, which plays a significant role in the inflammatory processes linked to insulin resistance and metabolic dysfunction .
Rheumatological Conditions
Gouty Arthritis
This compound has been tested as a treatment for gouty arthritis due to its action on interleukin-1 beta (IL-1β), which drives gout flares. In a phase 2a clinical trial, this compound demonstrated significant efficacy in reducing joint pain during gout flares, with notable reductions in patient-reported pain scores after treatment .
Preclinical Evidence
Animal studies have validated this compound's effectiveness in reducing inflammation associated with gouty arthritis by inhibiting the NLRP3 inflammasome and subsequent IL-1β activation. This mechanism has been shown to decrease neutrophil infiltration and joint swelling in mouse models .
Cancer Therapy
Combination Trials
This compound is being explored in combination with pembrolizumab for treating melanoma, aiming to enhance anti-tumor immunity through modulation of inflammatory pathways . This approach seeks to leverage this compound's immunomodulatory properties alongside established cancer therapies.
Summary of Clinical Trials
Study Name | Condition | Phase | Participants | Key Focus |
---|---|---|---|---|
DAPA-PD | Parkinson's Disease | Phase 2 | 36 | Safety, tolerability, neuroinflammation reduction |
DAPAN-DIA | Type 2 Diabetes Mellitus | Phase 2 | ~300 | Efficacy in glycemic control and inflammation |
Gout Study | Gouty Arthritis | Phase 2a | 29 | Pain reduction during flares |
Mécanisme D'action
Target of Action
Dapansutrile, an orally active β-sulfonyl nitrile compound, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a part of the immune system that triggers inflammation in response to various signals such as damaged cells, microbial pathogens, and stress .
Mode of Action
This compound selectively inhibits the NLRP3 inflammasome . It disrupts the formation of the inflammasome, thereby preventing the activation of caspase-1 and caspase-11, which are crucial for the secretion of pro-inflammatory cytokines IL-1β and IL-18 . This inhibition is achieved by this compound binding to the NLRP3 protein .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects the inflammatory signaling pathways . When the NLRP3 inflammasome is activated, it leads to the secretion of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, this compound reduces the levels of these cytokines, thereby attenuating the inflammatory response .
Result of Action
Clinical studies have shown that this compound is active in vivo and limits the severity of endotoxin-induced inflammation and joint arthritis . It has been proposed as a beneficial compound for the treatment of conditions like osteoarthritis, gouty arthritis, heart failure, and multiple sclerosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dapansutrile implique la réaction du chlorure de méthanesulfonyle avec le propanenitrile dans des conditions contrôlées. La réaction nécessite généralement une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant le processus. La réaction est effectuée dans un solvant organique comme le dichlorométhane à basse température pour assurer un rendement élevé et une pureté du produit .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes et optimiser le rendement. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le dapansutrile subit principalement des réactions de substitution en raison de la présence des groupes sulfonyle et nitrile. Ces groupes fonctionnels rendent le composé réactif envers les nucléophiles et les électrophiles.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour remplacer le groupe sulfonyle par d'autres nucléophiles.
Substitution électrophile : Les électrophiles comme le brome ou le chlore peuvent réagir avec le groupe nitrile en milieu acide pour former des dérivés halogénés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les nitriles substitués et les dérivés sulfonyle, qui peuvent être modifiés davantage pour diverses applications .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour créer des molécules complexes.
Biologie : Étudié pour son rôle dans l'inhibition de l'inflammasome NLRP3, qui est impliqué dans diverses voies inflammatoires.
Médecine : Étudié pour son potentiel à traiter des maladies inflammatoires telles que l'arthrite goutteuse, les maladies cardiovasculaires et les troubles neurodégénératifs comme les maladies d'Alzheimer et de Parkinson
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'inflammasome NLRP3. L'inflammasome NLRP3 est un complexe protéique qui, lorsqu'il est activé, conduit à la production de cytokines pro-inflammatoires telles que l'interleukine-1β et l'interleukine-18. Le this compound se lie à la protéine NLRP3, empêchant son activation et la réponse inflammatoire qui en découle. Cette inhibition réduit l'inflammation et soulage les symptômes associés aux maladies inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
MCC950 : Un autre inhibiteur sélectif de l'inflammasome NLRP3 avec des propriétés anti-inflammatoires similaires.
CY-09 : Un inhibiteur de l'inflammasome NLRP3 de petite molécule, structurellement différent mais fonctionnellement similaire au dapansutrile.
OLT1177 : Un composé nitrile β-sulfonyle comme le this compound, utilisé en recherche pour ses effets anti-inflammatoires
Unicité
Le this compound est unique en raison de sa biodisponibilité orale et de son inhibition sélective de l'inflammasome NLRP3Sa capacité à réduire l'inflammation sans effets secondaires importants en fait un candidat prometteur pour des recherches et un développement supplémentaires .
Activité Biologique
Dapansutrile, also known as OLT1177, is an investigational oral compound that acts as a selective inhibitor of the NLRP3 inflammasome. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly gouty arthritis and heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and ongoing research.
This compound inhibits the NLRP3 inflammasome, a key component of the innate immune response that regulates the activation of pro-inflammatory cytokines such as IL-1β and IL-18. By preventing the formation of this inflammasome, this compound effectively reduces the secretion of these cytokines, thereby mitigating inflammation.
- Inflammasome Inhibition : this compound disrupts the assembly of the NLRP3 inflammasome, which is crucial for caspase-1 activation and subsequent maturation of IL-1β and IL-18 .
- Reduction of Inflammatory Markers : In preclinical models, this compound has been shown to decrease levels of inflammatory markers such as IL-6 and TNFα, contributing to its anti-inflammatory effects .
Gouty Arthritis
This compound has demonstrated significant efficacy in treating gouty arthritis through various clinical studies:
- Phase 2 Trials : A proof-of-concept trial indicated that this compound reduced joint pain and inflammation in patients with acute gout flares. Participants received varying doses (100 mg to 2000 mg) over an 8-day period, with notable improvements in pain scores reported .
Dose Cohort | Pain Reduction (VAS) | Adverse Events |
---|---|---|
100 mg/day | Moderate | None |
300 mg/day | Moderate | None |
1000 mg/day | Significant | None |
2000 mg/day | Significant | None |
- Safety Profile : The compound was well tolerated with no serious adverse events reported during trials, indicating its potential for safe use in chronic inflammatory conditions .
Heart Failure
In patients with heart failure with reduced ejection fraction (HFrEF), this compound showed improvements in left ventricular function and exercise capacity after a treatment period .
Preclinical Studies
This compound has been evaluated across numerous preclinical models:
- Animal Studies : Research has shown that this compound effectively reduces joint swelling and inflammatory markers in mouse models of arthritis induced by monosodium urate crystals. It also exhibited cardioprotective effects in models of ischemic reperfusion injury .
- Broad Spectrum Activity : Beyond arthritis and heart failure, this compound has shown promise in models related to asthma, multiple sclerosis, and neurodegenerative diseases like Parkinson's and Alzheimer's .
Case Studies
Case Study 1: Gout Flare Management
A clinical trial involving patients experiencing acute gout flares demonstrated that this compound significantly alleviated pain and swelling within days of administration. Patients reported a reduction in their visual analogue scale (VAS) scores from baseline to day 7.
Case Study 2: Heart Failure Improvement
In a separate trial focused on HFrEF patients, those treated with this compound exhibited improved exercise tolerance and cardiac function metrics compared to baseline measurements over a two-week period.
Propriétés
IUPAC Name |
3-methylsulfonylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRYKBDZNPJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336541 | |
Record name | Dapansutrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19. | |
Record name | Dapansutrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54863-37-5 | |
Record name | Dapansutrile [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapansutrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapansutrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfonyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPANSUTRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dapansutrile?
A1: this compound is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, this compound prevents the maturation and release of these pro-inflammatory cytokines. [, , ]
Q2: What are the downstream effects of NLRP3 inhibition by this compound?
A2: By inhibiting NLRP3, this compound exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, this compound limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, this compound reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, this compound rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []
Q3: Has this compound demonstrated efficacy in preclinical models of other diseases?
A3: Yes, research shows this compound attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, this compound reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []
Q4: What is the significance of this compound being an orally administered drug?
A4: this compound's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] this compound offers a potentially safer and more convenient alternative for managing these conditions. []
Q5: What is the current status of this compound's clinical development?
A5: this compound has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate this compound's efficacy and safety in acute gout patients. []
Q6: Beyond directly inhibiting NLRP3, does this compound interact with other molecular targets?
A6: While this compound primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, this compound was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of this compound in gouty arthritis using molecular docking and dynamics simulations, it was suggested that this compound might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []
Q7: Are there any identified challenges or limitations associated with this compound?
A7: While promising, research on this compound is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by this compound. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into this compound's precise interactions within this pathway.
Q8: What are the potential future directions for this compound research?
A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of this compound in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of this compound's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.